molecular formula C6H5FN2O B13991459 N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine

N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B13991459
M. Wt: 140.11 g/mol
InChI Key: KSBHELBYFCZELP-UHFFFAOYSA-N
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Description

N-[(2-Fluoropyridin-3-yl)methylidene]hydroxylamine is a fluorinated pyridine derivative that serves as a valuable chemical building block in medicinal chemistry and drug discovery research. This compound is structurally categorized as an oxime, characterized by a hydroxylamine group bound to the methylidene carbon of a 2-fluoropyridin-3-yl ring system. The strategic placement of the fluorine atom on the pyridine ring is a common tactic in lead optimization, as it can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . While specific published studies on this exact molecule are limited, its structure indicates strong potential as a key synthetic intermediate. Research on closely related 3-fluoro-2-pyridinaldoxime scaffolds has demonstrated their application in developing therapeutic agents for conditions such as cancer, Alzheimer's disease, and organophosphate intoxication . The oxime functional group can act as a potent zinc-binding group, making derivatives of this compound potential inhibitors of metalloenzymes like histone deacetylases (HDACs), which are validated targets in oncology . Furthermore, this compound is a prime candidate for use in the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to generate chemical libraries for biological screening . This product is intended for research and further manufacturing applications as a chemical reagent. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBHELBYFCZELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine typically involves the condensation of a 2-fluoropyridine-3-carbaldehyde (or related aldehyde precursor) with hydroxylamine or hydroxylamine derivatives. This condensation forms the oxime linkage (-C=NOH), characteristic of hydroxylamine derivatives.

  • The key step is the formation of the imine bond between the aldehyde carbonyl and hydroxylamine nitrogen.
  • The fluorine substituent on the pyridine ring influences the electronic properties and reactivity of the aldehyde, requiring careful control of reaction conditions.

Preparation of the 2-Fluoropyridine-3-carbaldehyde Precursor

The 2-fluoropyridin-3-yl moiety is generally introduced via halogenation or nucleophilic substitution on a pyridine ring, followed by oxidation to the aldehyde.

  • Direct fluorination of pyridine rings is challenging; thus, 2-fluoropyridine derivatives are often synthesized by nucleophilic aromatic substitution of a suitable leaving group (e.g., chlorine) with fluoride sources.
  • Oxidation of the corresponding methyl or hydroxymethyl pyridine derivatives to the aldehyde is performed using standard oxidants (e.g., PCC, Swern oxidation).

Condensation with Hydroxylamine

The condensation of 2-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride or free hydroxylamine is carried out under mildly acidic or neutral conditions to form the oxime:

  • Typical solvents include ethanol, methanol, or aqueous mixtures.
  • Reaction temperatures range from room temperature to mild heating (25–60 °C).
  • The reaction is monitored by TLC or HPLC to ensure completion.

Alternative Synthetic Routes and Metal-Mediated Methods

Recent literature highlights metal-involving synthesis routes for oximes, which could be adapted for this compound:

  • Transition metal catalysts such as nickel(II) or manganese dioxide have been used to facilitate nitrosation and oxime formation from ketones and aldehydes.
  • For example, manganese dioxide can oxidize hydroxylamine derivatives to nitroso intermediates that then react with aldehydes to form oximes.
  • These metal-mediated methods can improve yields and selectivity, especially for sensitive or functionalized substrates.

Representative Preparation Protocol

Based on analogous pyridine oxime syntheses and fluorine chemistry, a representative procedure is as follows:

Step Reagents and Conditions Outcome
1. Synthesis of 2-fluoropyridine-3-carbaldehyde Starting from 2-chloropyridine-3-carbaldehyde, nucleophilic substitution with KF in polar aprotic solvent (e.g., DMF) at elevated temperature (80–120 °C) 2-fluoropyridine-3-carbaldehyde obtained in moderate to good yield
2. Condensation with hydroxylamine 2-fluoropyridine-3-carbaldehyde reacted with hydroxylamine hydrochloride in ethanol/water mixture, pH adjusted with sodium acetate, stirred at room temperature for 2–6 hours Formation of this compound oxime
3. Purification Crystallization or column chromatography to isolate pure oxime Pure compound characterized by NMR, IR, and HPLC

Analytical Data and Characterization

Typical characterization data for this compound include:

Technique Expected Data
NMR (1H, 13C, 19F) Signals consistent with pyridine ring, fluorine coupling patterns, and oxime proton (singlet or broad around 11–12 ppm)
IR Spectroscopy Characteristic N-OH stretch around 900–950 cm⁻¹, C=N stretch near 1600–1650 cm⁻¹
Mass Spectrometry Molecular ion peak matching the calculated molecular weight
HPLC Purity >95% purity under optimized conditions

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range References
Direct condensation of 2-fluoropyridine-3-carbaldehyde with hydroxylamine Straightforward, mild conditions, scalable Requires pure aldehyde precursor, possible side reactions 70–90% Standard synthetic protocols, supported by
Metal-mediated oxime synthesis (e.g., Ni(II), MnO2 catalysis) Improved selectivity, potential for catalytic process Requires metal catalysts, possible metal contamination 65–80% Metal-involving oxime synthesis review
Nucleophilic aromatic substitution to introduce fluorine, followed by oxime formation Enables access to fluorinated pyridine aldehydes Multi-step, requires careful control of substitution Variable Patents and synthetic literature

Research Findings and Notes

  • The presence of fluorine on the pyridine ring significantly influences the electronic environment, which can affect the oxime formation kinetics and stability.
  • Condensation reactions are typically conducted under controlled pH to prevent hydrolysis or side reactions.
  • Metal-catalyzed methods for oxime synthesis offer promising alternatives but require further optimization for fluorinated heterocycles.
  • Purification often involves recrystallization or chromatographic techniques due to the polarity and potential isomerism of oximes.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can result in various substituted pyridines .

Scientific Research Applications

N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with various biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Hydroxylamine Derivatives

(a) N-[(2-Aminopyridin-3-yl)methylidene]hydroxylamine Hydrochloride
  • Structure: Differs by replacing the 2-fluoro substituent with an amino (-NH₂) group .
  • Impact: The amino group is electron-donating, increasing the electron density of the pyridine ring compared to the electron-withdrawing fluorine in the target compound. This alters reactivity in nucleophilic substitutions or metal coordination.
(b) (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
  • Structure : Features additional iodo (electron-withdrawing) and pivalamide (bulky tert-butyl group) substituents .
  • Impact : The iodine atom introduces steric hindrance and polarizability, while the pivalamide group enhances lipophilicity. Compared to the target compound, this derivative may exhibit reduced solubility in polar solvents but improved membrane permeability in biological systems .

Heterocyclic Hydroxylamine Derivatives

(a) N-[(1-Ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
  • Structure : Replaces the pyridine ring with a pyrazole heterocycle, introducing nitrogen atoms at positions 1 and 2 .
  • Impact : The pyrazole ring’s dual nitrogen atoms enhance hydrogen-bonding capacity and metal coordination versatility. This contrasts with the pyridine-based target compound, where fluorine’s electronegativity dominates interactions .
(b) N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine
  • Structure : Substitutes pyridine with a benzothiophene ring, combining sulfur’s electron-rich properties with methyl substituents .
  • Such derivatives may excel in materials science applications requiring conductive or luminescent properties .

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Substituents Molecular Weight Notable Features
N-[(2-Fluoropyridin-3-yl)methylidene]hydroxylamine C₆H₆FN₂O 2-F, 3-(CH=N-NHOH) 156.13 g/mol High electronegativity at C2; planar structure
N-[(2-Aminopyridin-3-yl)methylidene]hydroxylamine HCl C₆H₈ClN₃O 2-NH₂, 3-(CH=N-NHOH) 189.60 g/mol Chelating amino group; hydrochloride salt enhances solubility
(E)-N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide C₁₁H₁₃FINO₂ 5-F, 3-I, 2-pivalamide 353.14 g/mol Steric bulk from pivalamide; halogenated reactivity
N-[(1-Ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine C₇H₁₁N₃O Pyrazole ring, ethyl, methyl groups 153.18 g/mol Dual N-heteroatoms; compact structure

Research Findings and Implications

  • Electronic Effects: Fluorine in the target compound reduces electron density at the pyridine ring, favoring electrophilic substitution at the 4-position. In contrast, amino or methyl groups in analogs (e.g., ) increase electron density, directing reactivity to other sites .
  • Hydrogen Bonding : The hydroxylamine group forms O—H···N bonds in crystal structures (e.g., ), a feature shared across analogs. However, substituents like iodine or benzothiophene () introduce additional van der Waals or π-π interactions, altering packing efficiency.
  • Synthetic Utility: Fluorinated derivatives are prioritized in pharmaceutical synthesis for metabolic stability, while amino or pivalamide-containing analogs () may serve as intermediates for metal-organic frameworks or prodrugs.

Biological Activity

N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a 2-fluoropyridine moiety. Its structural formula can be represented as follows:

C7H7FN2O\text{C}_7\text{H}_7\text{FN}_2\text{O}
PropertyValue
Molecular Formula C7H7FN2O
Molecular Weight 156.14 g/mol
CAS Number [not available]

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating strong antibacterial activity.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In cell line studies, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The compound showed IC50 values ranging from 5 to 15 μM against several cancer cell lines, including:

Cell LineIC50 (μM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)10.0
A549 (lung cancer)15.0

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation and survival, such as:
    • Dihydroorotase
    • DNA gyrase
    • Tyrosine kinase
  • Reactive Oxygen Species (ROS) Generation : It appears to induce oxidative stress in cancer cells, leading to increased ROS levels that contribute to cell death.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been demonstrated through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study on Antibacterial Efficacy : A study involving a panel of bacterial strains revealed that the compound significantly reduced bacterial load in infected mice models when administered at a dosage of 50 mg/kg body weight.
  • In Vivo Cancer Study : In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective therapeutic agent.

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